Tetramethylphosphonium iodide

説明

Significance of Quaternary Phosphonium (B103445) Salts in Modern Chemistry

Quaternary phosphonium salts (QPS) are a class of organic compounds featuring a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. chemicalbull.com This structure imparts unique properties that make them invaluable in numerous chemical applications. chemicalbull.com Historically, their prominence grew from the development of the Wittig reaction in the mid-20th century, which uses phosphonium salts to create ylides for alkene synthesis, a cornerstone of organic chemistry. nih.govwikipedia.org

In modern chemistry, the significance of QPS has expanded considerably. They are widely employed as phase-transfer catalysts, which facilitate reactions between substances in different immiscible phases (e.g., an aqueous and an organic layer). chemicalbull.com By forming ion pairs with reactants, they increase solubility across the phase boundary, enhancing reaction rates and efficiency in processes like organic transformations and polymerizations. chemicalbull.com Furthermore, their stability, high catalytic activity, and selectivity make them highly sought after in various catalytic systems. chemicalbull.com

The unique properties of QPS, such as high thermal stability and ionic conductivity, have also led to their use as ionic liquids. chemicalbull.comtcichemicals.com These "green" solvents have negligible vapor pressure and are non-flammable, offering an alternative to volatile organic compounds. tcichemicals.com The versatility of QPS is further demonstrated by their application in materials science for synthesizing functional materials and their emerging role as key additives in transition metal catalysis. chemicalbull.comrsc.orgnih.gov

Evolution of Research Focus on Tetramethylphosphonium Iodide

The study of this compound dates back to the late 19th century. Early research, such as that conducted by Norman Collie in 1888, focused on the fundamental properties and decomposition of tetramethylphosphonium salts. rsc.org The iodide salt was used as a starting material to prepare other salts and to compare their thermal decomposition with analogous tetramethylammonium (B1211777) compounds. rsc.org An early synthesis method involved heating phosphonium iodide with purified wood-spirit (methanol) in sealed tubes at 180°C. rsc.org

For many years, research remained focused on fundamental synthesis and reactivity. However, in recent decades, the focus has shifted dramatically towards advanced applications, particularly in materials science. A significant area of contemporary research involves using this compound as a templating cation in the synthesis of hybrid organic-inorganic materials, such as iodoplumbates. acs.orgnih.gov These materials are investigated for their potential in applications like semiconductors, photovoltaics, and nonlinear optics, driven by their interesting electronic and optical properties. acs.orgnih.gov Researchers have also developed more facile and higher-yielding syntheses, such as the direct reaction of trimethylphosphine (B1194731) with iodomethane (B122720) in toluene (B28343) at room temperature. acs.orgnih.gov This evolution highlights a transition from foundational chemical characterization to the strategic use of the compound in creating sophisticated functional materials.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound is broad, spanning inorganic, organic, and materials chemistry. Its primary current value lies in its role as a building block and precursor.

Materials Synthesis: It is a key component in the synthesis of phosphonium-templated iodoplumbates, a family of organic-inorganic hybrid materials with potential as high-temperature semiconductors. acs.orgnih.gov The size and packing of the tetramethylphosphonium cation help control the resulting structure and properties of the inorganic framework. acs.orgnih.gov

Catalysis: Like other phosphonium salts, it is used in catalysis. Studies have explored its utility in the direct synthesis of dialkyltin dichlorides, where it can be formed in situ and recycled. google.com It has also been cited as a potential phase-transfer catalyst for various reactions. google.com

Precursor for Ionic Liquids: The compound serves as a precursor for creating other ionic liquids. smolecule.com Through anion exchange, the iodide can be replaced to tailor the properties of the resulting ionic liquid for specific applications in electrochemistry or as a solvent. smolecule.com3m.com

Fundamental Structural Studies: The simple, symmetrical nature of the tetramethylphosphonium cation makes its salts, including the iodide, ideal subjects for fundamental crystallographic and spectroscopic studies. These studies provide insight into P-C bond lengths and angles, and how they compare to other salts, contributing to a deeper understanding of chemical bonding. acs.orgnih.gov

Research Findings and Data

Physical and Chemical Properties

The following table summarizes key physical and chemical properties of this compound.

| Property | Value/Description |

| CAS Number | 993-11-3 echemi.comtianfuchem.com |

| Molecular Formula | C₄H₁₂IP |

| Molecular Weight | 218.02 g/mol tianfuchem.com |

| Melting Point | 312-322 °C (decomposes) echemi.comtianfuchem.com |

| Appearance | White solid acs.orgnih.gov |

| IUPAC Name | tetramethylphosphanium;iodide |

| InChI Key | TVVPMLFGPYQGTG-UHFFFAOYSA-M |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported in the literature.

| Method | Reactants | Conditions | Yield | Reference(s) |

| Direct Alkylation | Trimethylphosphine, Iodomethane | Toluene, Room Temperature, 24h stirring | 78% | acs.org, nih.gov |

| From Calcium Phosphide (B1233454) | Calcium phosphide, Methyl iodide | Methanol (B129727)/Water | Good | znaturforsch.com |

| Hofmann Method | Phosphonium iodide, Wood-spirit (Methanol) | Sealed tube, 180°C | Not specified | rsc.org |

Spectroscopic Data

Detailed spectroscopic analysis provides structural confirmation of the compound. The following data were reported from a modern synthesis. acs.orgnih.gov

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Coupling Constant(s) |

| ¹H NMR | CD₃CN | 1.84 (doublet) | ²JHP = 15 Hz |

| ¹³C{¹H} NMR | CD₃CN | 9.98 (doublet) | ¹JCP = 56.3 Hz |

| ³¹P{¹H} NMR | D₂O | 23.65 (singlet) | N/A |

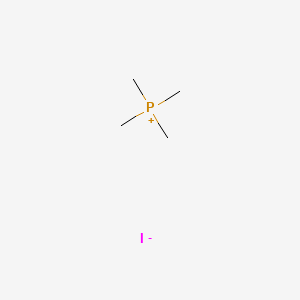

Structure

3D Structure of Parent

特性

IUPAC Name |

tetramethylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.HI/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVPMLFGPYQGTG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912793 | |

| Record name | Tetramethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-11-3 | |

| Record name | Phosphonium, tetramethyl-, iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Tetramethylphosphonium Iodide

Historical Perspectives on Tetramethylphosphonium Iodide Synthesis

The synthesis of phosphonium (B103445) salts, including this compound, is rooted in the broader history of organophosphorus chemistry. The foundational work in this field was largely established in the mid-20th century. The quaternization of phosphines, which involves their reaction with electrophiles like alkyl halides, is the most common and straightforward method for preparing phosphonium salts. rsc.org

Early investigations into phosphonium ylides, which are derived from phosphonium salts, date back to 1919 with the work of Staudinger and Meyer. iaea.org However, it was in 1949 that a significant development occurred when Wittig and Rieber treated this compound with methyl lithium. iaea.org This was part of their pioneering research that would eventually lead to the Nobel Prize-winning Wittig reaction, a cornerstone of modern organic synthesis for creating carbon-carbon double bonds.

Historically, a less convenient method for producing this compound involved the reaction of calcium phosphide (B1233454) with iodomethane (B122720). nih.govznaturforsch.com This earlier approach has been largely superseded by more efficient and higher-yielding contemporary methods. nih.gov

Contemporary Methods for this compound Preparation

Modern synthetic strategies for this compound primarily focus on direct quaternization reactions, which offer improved yields and cleaner reaction profiles compared to historical methods.

Reaction of Trimethylphosphine (B1194731) with Iodomethane

The most prevalent and efficient contemporary method for synthesizing this compound is the direct reaction of trimethylphosphine with iodomethane. nih.govacs.orgwikipedia.org This reaction is a classic example of nucleophilic substitution, where the phosphorus atom of trimethylphosphine attacks the electrophilic methyl group of iodomethane, displacing the iodide ion to form the quaternary phosphonium salt.

The reaction is typically carried out in an inert solvent, such as toluene (B28343), under a nitrogen atmosphere to prevent the oxidation of the highly reactive trimethylphosphine. nih.govacs.org The addition of iodomethane to the trimethylphosphine solution is often done dropwise with stirring. nih.govacs.org A white precipitate of this compound forms upon the addition of iodomethane. nih.govacs.org The mixture is usually stirred for an extended period, such as 24 hours, to ensure the completion of the reaction. nih.govacs.org The solid product can then be isolated by removing the solvent. nih.govacs.org

This method is considered cleaner, more facile, and provides a higher yield compared to older techniques. nih.govacs.org For instance, a reported synthesis using this method in toluene at room temperature for 24 hours achieved a yield of 78.0%. nih.govacs.org

Reaction Parameters for the Synthesis of this compound from Trimethylphosphine and Iodomethane

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Trimethylphosphine, Iodomethane | nih.govacs.org |

| Solvent | Toluene | nih.govacs.org |

| Atmosphere | Nitrogen | nih.govacs.org |

| Reaction Time | ~24 hours | nih.govacs.org |

| Product | White precipitate | nih.govacs.org |

Alternative Synthetic Pathways

While the reaction between trimethylphosphine and iodomethane is the most common, other synthetic routes exist. For instance, the alkylation of phosphine (B1218219) oxides using methylating agents like methyl iodide represents an alternative, though it is considered less scalable. vulcanchem.com Another approach involves the reaction of triphenyl phosphite (B83602) with methylmagnesium chloride to produce trimethylphosphine, which can then be reacted with an alkyl halide. wikipedia.org

Optimization of Synthetic Efficiency and Yields

The optimization of the synthesis of this compound primarily revolves around the reaction of trimethylphosphine and iodomethane. A reported yield for this reaction is 78%, which is a significant improvement over the 53% yield reported for older methods. acs.org Key to achieving high yields is the careful control of reaction conditions, including the use of an inert atmosphere to prevent side reactions like the oxidation of trimethylphosphine. nih.govacs.org

The choice of solvent and reaction time are also crucial parameters. Toluene is a commonly used solvent, and a 24-hour reaction time at room temperature has been shown to be effective. nih.govacs.org Purification of the resulting solid, for example through recrystallization from a solvent like acetonitrile, can also contribute to obtaining a high-purity product. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.in While specific research on green chemistry approaches for this compound synthesis is not extensively detailed in the provided search results, general principles can be applied.

One of the twelve principles of green chemistry is the use of safer solvents. kahedu.edu.in While toluene is effective, exploring less hazardous solvents could be a green chemistry improvement. Water is considered the solvent of choice for green chemistry, though its compatibility with all reactants must be considered. kahedu.edu.inmdpi.com Some reactions, like the Diels-Alder reaction, are even accelerated in an aqueous medium. kahedu.edu.in A study on the synthesis of this compound from calcium phosphide and methyl iodide utilized a methanol (B129727)/water mixture, which can be seen as a step towards greener solvent use. znaturforsch.com

Another principle is atom economy, which maximizes the incorporation of all materials used in the process into the final product. kahedu.edu.in The direct addition reaction of trimethylphosphine and iodomethane is inherently atom-economical as all atoms of the reactants are incorporated into the product.

The use of renewable feedstocks and reducing energy consumption are also key aspects of green chemistry. kahedu.edu.inimist.ma Future research could explore the synthesis of the precursors, trimethylphosphine and iodomethane, from renewable sources or through more energy-efficient pathways.

Advanced Structural Elucidation and Solid State Chemistry of Tetramethylphosphonium Iodide

Single-Crystal X-ray Diffraction Studies of Tetramethylphosphonium Iodide

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this method has provided detailed insights into its ionic structure, including the conformation of the cation, bond geometries, and the packing of ions in the crystal lattice.

Cationic Conformation and Bond Geometries

The tetramethylphosphonium cation, [P(CH₃)₄]⁺, adopts a tetrahedral geometry, which is confirmed by single-crystal X-ray diffraction data. nih.govacs.org The phosphorus atom sits (B43327) at the center, bonded to four carbon atoms of the methyl groups.

Research has shown that the P–C bond lengths in this compound are approximately 1.761(7) Å. nih.govacs.org This is comparable to the P-C bond lengths found in the analogous tetramethylphosphonium fluoride (B91410) salt, which average 1.778(13) Å. nih.govresearchgate.net The C–P–C bond angles are very close to the ideal tetrahedral angle of 109.5°, with reported values of 109.5(3)°. nih.govacs.org In a separate study on bis(tetramethylphosphonium) 5,5'-azotetrazolate, the C–P bond lengths ranged from 1.772 to 1.777 Å, and the C–P–C angles were found to be between 107.9° and 110.4°, showing only minor deviations from the ideal tetrahedral shape. researchgate.net These findings indicate a consistent and stable tetrahedral arrangement of the methyl groups around the central phosphorus atom. nih.govacs.org

Table 1: Selected Bond Lengths and Angles for the Tetramethylphosphonium Cation

| Parameter | Value (Å or °) | Source |

|---|---|---|

| P–C Bond Length | 1.761(7) Å | nih.govacs.org |

| C–P–C Bond Angle | 109.5(3)° | nih.govacs.org |

| P-C Bond Length Range (in an azotetrazolate salt) | 1.772 - 1.777 Å | researchgate.net |

| C-P-C Bond Angle Range (in an azotetrazolate salt) | 107.9 - 110.4° | researchgate.net |

Polymorphism and Crystallographic Variations

Polymorphism is the ability of a solid material to exist in more than one crystal structure. americanpharmaceuticalreview.com These different forms, or polymorphs, can have distinct physical properties. While extensive studies on polymorphism for this compound are not widely reported, related compounds show that the choice of cation and anion can significantly influence the resulting crystal structure. mdpi.comacs.org For instance, studies on tetramethylphosphonium halides have shown structural differences between the chloride, bromide, and iodide salts. X-ray powder diffraction analysis indicated that the chloride and bromide salts have hexagonal crystal structures, whereas this compound possesses a lower, undetermined symmetry. researchgate.netcdnsciencepub.com This suggests that the larger size of the iodide anion compared to chloride and bromide leads to a different packing arrangement. Similarly, bromoantimonate compounds with tetramethylphosphonium cations have been shown to exhibit polymorphism, which affects their optical properties. wikipedia.org

Spectroscopic Characterization Methodologies (Research-Focused)

Spectroscopic techniques are indispensable for characterizing the structure of this compound, both in solution and in the solid state. Nuclear Magnetic Resonance (NMR) provides detailed information about the solution-state structure, while vibrational spectroscopy (Infrared and Raman) offers insights into the molecular vibrations and solid-state interactions. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structure

NMR spectroscopy is a primary tool for confirming the structure and purity of this compound in solution. nih.gov The spectra provide characteristic signals for the different nuclei present in the cation (¹H, ¹³C, and ³¹P).

¹H NMR: The proton NMR spectrum shows a single doublet for the twelve equivalent protons of the four methyl groups. nih.govacs.org A typical spectrum in acetonitrile-d₃ (CD₃CN) shows this signal at approximately 1.84 ppm with a phosphorus-hydrogen coupling constant (²JHP) of 15 Hz. nih.govacs.org

¹³C NMR: The carbon-13 NMR spectrum displays a doublet for the four equivalent methyl carbons, with the splitting caused by coupling to the phosphorus nucleus. nih.govacs.org In acetonitrile-d₃, this signal appears around 9.98 ppm with a one-bond carbon-phosphorus coupling constant (¹JCP) of 56.3 Hz. nih.govacs.org

³¹P NMR: The phosphorus-31 NMR spectrum exhibits a singlet, confirming the presence of a single phosphorus environment. nih.govacs.org In deuterium (B1214612) oxide (D₂O), this signal is observed at approximately 23.65 ppm. nih.govacs.org

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Source |

|---|---|---|---|---|

| ¹H | CD₃CN | 1.84 (d) | ²JHP = 15 | nih.govacs.org |

| ¹³C | CD₃CN | 9.98 (d) | ¹JCP = 56.3 | nih.govacs.org |

| ³¹P | D₂O | 23.65 (s) | N/A | nih.govacs.org |

Vibrational Spectroscopy (IR and Raman) for Structural Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary and can be used to confirm the tetrahedral structure of the tetramethylphosphonium cation and to study interactions within the crystal lattice. researchgate.netaps.orgirdg.org The vibrational spectra of the tetramethylpnikogenonium ions, including [(CH₃)₄P]⁺, have been studied and assignments of the vibrational frequencies have been made based on comparisons between calculated and measured frequencies. researchgate.net

The spectra are characterized by vibrations of the methyl groups (C-H stretching and bending modes) and the phosphorus-carbon skeleton (P-C stretching and bending modes). researchgate.net Differences in the spectra between polymorphs, if they exist, can manifest as changes in the number of bands, their frequencies, and their relative intensities, reflecting the different molecular environments in the crystal unit cells. americanpharmaceuticalreview.com For the [(CH₃)₄P]⁺ cation, the spectra are consistent with a tetrahedral geometry. researchgate.net

Molecular Motion and Dynamics in Crystalline this compound Systems

The solid-state chemistry of this compound is characterized by complex molecular motions occurring within its crystalline lattice. Primarily studied through techniques like proton magnetic resonance and spin-lattice relaxation time measurements, the dynamics of the tetramethylphosphonium ([P(CH₃)₄]⁺) cation are a key area of research. These dynamics, which include the rotation of the methyl groups and the tumbling of the entire cation, are highly dependent on temperature and the surrounding crystal environment.

Methyl Group Reorientation Dynamics

Within the tetramethylphosphonium cation, the methyl (–CH₃) groups are not static but undergo reorientational motion about their C₃ axes. This localized motion is a thermally activated process and is one of the primary relaxation mechanisms observed in proton magnetic resonance studies. researchgate.netcdnsciencepub.com Spin-lattice relaxation time (T₁) measurements conducted over a wide temperature range (100–500 K) reveal distinct minima, the first of which is assigned to this methyl group reorientation. researchgate.netcdnsciencepub.com

The energy barrier for this motion provides insight into the steric and electronic environment surrounding the methyl groups. For this compound, this barrier is influenced by the interactions with the iodide anion and the packing of the ions in the crystal lattice. researchgate.netcdnsciencepub.com

Isotropic Cation Tumbling Phenomena

At higher temperatures, a more extensive motion involving the entire [P(CH₃)₄]⁺ cation becomes dominant. This is characterized as isotropic tumbling, where the cation undergoes reorientation as a whole unit. researchgate.netcdnsciencepub.com This phenomenon gives rise to a second, higher-temperature minimum in spin-lattice relaxation time (T₁) measurements. researchgate.netcdnsciencepub.com The onset of isotropic tumbling signifies a greater degree of motional freedom for the cation within the crystal.

Second moment analysis from proton magnetic resonance studies confirms that the cations are tumbling isotropically at NMR frequencies in the upper-temperature ranges. researchgate.netcdnsciencepub.com At lower temperatures, near 150 K, evidence suggests the presence of librational oscillation of the entire cation, a more restricted rocking motion, at frequencies around 10⁵ s⁻¹. researchgate.netcdnsciencepub.com The activation energy for isotropic tumbling is considerably higher than that for methyl group reorientation, reflecting the greater energy required to move the entire cation.

Applications of Tetramethylphosphonium Iodide in Catalysis

Role as a Phase Transfer Catalyst in Organic Reactions

Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, such as a water-soluble reagent and an oil-soluble substrate. researchgate.netfzgxjckxxb.com This technique often eliminates the need for harsh conditions or expensive, anhydrous organic solvents, aligning with the principles of green chemistry. researchgate.netfzgxjckxxb.com Quaternary phosphonium (B103445) salts, including tetramethylphosphonium iodide, are effective phase-transfer catalysts that can accelerate reaction rates and improve yields. chemicalbull.comnumberanalytics.com They function by transporting a reactant from one phase (typically aqueous or solid) into the other phase (typically organic), where the reaction can proceed. fzgxjckxxb.comnumberanalytics.com

The fundamental mechanism of phase-transfer catalysis, first detailed by Charles Starks, is often referred to as the "Extraction Mechanism". phasetransfer.com When this compound ([P(CH₃)₄]⁺I⁻) is employed in a biphasic system, this mechanism can be described as follows:

Anion Exchange: In the first step, the tetramethylphosphonium cation ([P(CH₃)₄]⁺) exchanges its iodide anion (I⁻) for the reacting anion (X⁻) from the aqueous or solid phase. This occurs at the interface of the two phases.

Phase Transfer: The newly formed ion pair, tetramethylphosphonium-reactant ([P(CH₃)₄]⁺X⁻), possesses sufficient lipophilicity due to the methyl groups on the phosphorus atom to be extracted from the aqueous/solid phase into the bulk organic phase. fzgxjckxxb.com This transfer overcomes the phase incompatibility that would otherwise prevent the reaction.

Reaction in Organic Phase: Within the organic phase, the reactant anion (X⁻) is highly reactive, as it is no longer solvated by water (hydrated) and is part of a looser ion pair with the bulky phosphonium cation. phasetransfer.com This "naked" anion then reacts with the organic substrate (R-Y) to form the desired product (R-X) and a new anion (Y⁻).

Catalyst Regeneration: The tetramethylphosphonium cation, now paired with the leaving group anion ([P(CH₃)₄]⁺Y⁻), migrates back to the interface or into the aqueous phase to be regenerated. fzgxjckxxb.com It releases the anion Y⁻ and picks up another reactant anion X⁻, thus continuing the catalytic cycle. fzgxjckxxb.com

This entire process requires only a catalytic amount of this compound to facilitate the transformation of a large amount of substrate. fzgxjckxxb.com

Asymmetric synthesis aims to produce chiral molecules in an enantiomerically pure form, which is crucial in fields like pharmaceuticals. diva-portal.org While chiral catalysts are central to most asymmetric transformations, the role of simple, achiral catalysts like this compound is limited.

Research into asymmetric phase-transfer catalysis has often focused on the design of chiral quaternary phosphonium salts, where chirality is introduced on the phosphorus atom or in the alkyl substituents. nottingham.ac.uk In studies involving the alkylation of N,N-diphenyl methylene (B1212753) glycine (B1666218) tert-butyl ester, various phosphonium salt catalysts were synthesized and tested. nottingham.ac.uk While some of these salts demonstrated the ability to catalyze the reaction, the resulting products were consistently racemic, meaning they were a 50:50 mixture of both enantiomers with no enantioselectivity observed. nottingham.ac.uk This outcome is expected when using an achiral catalyst like this compound, as there is no source of chirality to direct the reaction towards one enantiomer over the other.

However, the field of asymmetric iodine catalysis, which uses chiral iodine compounds in combination with an oxidant, has been developed for stereoselective bond formation. rsc.org These approaches typically rely on a chiral aryliodine or a chiral ammonium (B1175870) iodide, not on the achiral tetramethylphosphonium cation itself. rsc.org

This compound as a Cocatalyst in Specific Chemical Transformations

In addition to its role as a primary phase-transfer catalyst, this compound can also function as a cocatalyst or a source for a catalytically active species, such as the iodide ion.

Catalytic rearrangement reactions are fundamental transformations that construct complex molecular architectures by reorganizing the carbon skeleton of a simpler starting material. rsc.org While a direct, primary role for this compound in catalyzing major classes of rearrangement reactions is not extensively documented, its components can participate in catalytic systems. For instance, in gold-catalyzed skeletal rearrangements of O-propargylic oximes, the inclusion of a Brønsted base as a cocatalyst was found to accelerate the reaction and, in some cases, switch the reaction pathway. rsc.org This highlights the general principle that cocatalysts can significantly influence the course of catalytic rearrangements, a role that the iodide anion from this compound could potentially play in other systems by modulating catalyst activity or stability, though specific examples are not prominent in the literature.

This compound and related phosphonium salts are versatile in various synthetic applications. The iodide component can act as a promoter in certain transition-metal-catalyzed reactions.

A notable example is the selective hydroformylation of methanol (B129727) to acetaldehyde (B116499), a reaction catalyzed by a cobalt-iodide system. google.com In this process, this compound is cited as a potential source for the essential iodide promoter. google.com The reaction combines methanol with hydrogen and carbon monoxide under pressure. The selectivity towards acetaldehyde is critically dependent on the reaction conditions, particularly the mole ratio of iodide to cobalt. google.com

Table 1: Conditions for Selective Hydroformylation of Methanol This table is generated based on data from the specified patent and illustrates the parameters for the cobalt-catalyzed, iodide-promoted hydroformylation of methanol.

| Parameter | Range | Preferred Range | Most Preferred Range |

| Temperature | 100°C to 180°C | 120°C to 160°C | - |

| Pressure | 1000 psig to 10000 psig | - | - |

| H₂:CO Mole Ratio | 1:10 to 10:1 | - | - |

| Iodide:Cobalt Mole Ratio | 2:1 to 100:1 | 2:1 to 20:1 | 4:1 to 8:1 |

| Catalyst Source (Iodide) | Elemental iodine, HI, Alkyl iodides, Organic ammonium/phosphonium iodides (e.g., this compound) | - | Elemental Iodine |

Data sourced from patent EP0037586A1. google.com

Furthermore, the principles of phase-transfer catalysis, for which this compound is a suitable agent, are applied to a wide array of reactions, including:

N-alkylation of heterocycles: A key step in the synthesis of many pharmaceuticals. fzgxjckxxb.com

Polymerization reactions: Used in the creation of polymers such as polycarbonates and polyesters. fzgxjckxxb.com

Oxidation of toluenes: The oxidation of substituted toluenes to benzoic acids can be achieved using PTC conditions. fzgxjckxxb.com

Catalytic Activity and Selectivity Enhancement Mechanisms

The efficiency and selectivity of reactions catalyzed by this compound, particularly in phase-transfer systems, are influenced by several factors. The primary mechanism of activity enhancement is the transport of the reacting anion into the organic phase, where it becomes more nucleophilic. phasetransfer.com

Several factors can be adjusted to enhance catalytic performance:

Agitation: In liquid-liquid PTC, efficient agitation increases the interfacial surface area between the two phases, which can enhance the rate of anion exchange and transfer, particularly for reactions that are limited by this transfer rate. phasetransfer.com

Cocatalysts: The addition of a cocatalyst can significantly boost activity and selectivity. In the hydroformylation of methanol, the iodide-to-cobalt ratio was found to be a critical parameter for achieving high selectivity to acetaldehyde. google.com The use of iodide as a cocatalyst is also a known strategy in other phase-transfer catalyzed reactions. researchgate.net

By forming a lipophilic ion pair with the reacting anion, this compound effectively sequesters the anion from the deactivating effects of hydration in the aqueous phase, thereby enhancing its intrinsic reactivity in the organic medium. phasetransfer.com

Tetramethylphosphonium Iodide in Advanced Materials Science and Engineering

Integration in Organic-Inorganic Hybrid Perovskite Materials and Iodoplumbates

Organic-inorganic hybrid perovskites and related iodoplumbates are a class of materials renowned for their exceptional optoelectronic properties. nih.govacs.org The structure and stability of these materials can be precisely tuned by selecting the organic cation used in their synthesis. acs.org The tetramethylphosphonium cation has been explored in this context for its unique influence on the resulting material's framework and functional characteristics.

In the formation of iodoplumbate materials, the organic cation acts as a template, directing the arrangement of the inorganic lead iodide (PbIₓ) anions into a specific network structure. nih.govacs.org The size and shape of the cation are critical factors that control the topology of this anionic framework, which in turn largely dictates the material's electronic and optical properties. nih.govacs.org

Typically, smaller organic cations such as methylammonium (B1206745) or formamidinium fit neatly into the cavities of the inorganic lattice, resulting in the formation of three-dimensional (3D) perovskite structures that are highly effective for light-harvesting applications. nih.govacs.orgcam.ac.uk Conversely, the use of larger organic cations tends to produce lower-dimensional structures, such as two-dimensional (2D) sheets or one-dimensional (1D) chains of lead iodide octahedra. nih.govacs.org The tetramethylphosphonium cation, being bulkier than the simple alkylammonium cations, influences the dimensionality of the resulting iodoplumbate framework, enabling the synthesis of materials with these lower-dimensional architectures. nih.govacs.org This structural control is crucial for tuning the material's properties for specific applications beyond photovoltaics, including efficient photoluminescence and nonlinear optics. nih.gov

A significant challenge for many organic-inorganic hybrid perovskites, particularly those based on methylammonium, is their limited thermal stability, which hinders their long-term operational performance. mdpi.com Research into alternative organic cations has shown that phosphonium-based templates can yield materials with significantly improved robustness. nih.govacs.org

Phosphonium-templated iodoplumbates, including those synthesized with the tetramethylphosphonium cation, exhibit remarkable thermal stability. acs.orgrsc.org Thermogravimetric analysis (TGA) reveals that these materials undergo a single-step decomposition at temperatures significantly higher than many of their nitrogen-based counterparts. nih.govacs.org For instance, the decomposition pattern of phosphonium-templated iodoplumbates is comparable to that of the well-known methylammonium lead iodide (CH₃NH₃PbI₃) perovskite, which begins to decompose above 300 °C. nih.govacs.org This high thermal stability suggests their potential for use as high-temperature semiconductors. acs.orgrsc.org

From an electronic standpoint, organic-inorganic hybrid perovskites behave as direct-gap semiconductors. nih.gov The choice of organic cation can influence the material's band gap, photoluminescent response, and charge transport characteristics. nih.gov Materials based on phosphonium-templated iodoplumbates are being actively studied as potential semiconductors for various electronic applications, leveraging their enhanced stability. acs.orgrsc.org

| Compound | Decomposition Onset Temperature (°C) | Decomposition Pattern |

|---|---|---|

| Phosphonium-Templated Iodoplumbates | ~270 - 300 °C | One-step decomposition |

| Methylammonium-PbI₃ Perovskite (for comparison) | >300 °C | One-step decomposition |

| Transition Metal-Templated Iodoplumbates (for comparison) | ~270 °C | Multi-step decomposition |

Role in Ionic Liquid Development and Applications

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued for their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. mdpi.comacs.org Phosphonium-based ionic liquids (PILs) are a subclass that often exhibits superior thermal and electrochemical stability compared to their more common ammonium (B1175870) or imidazolium (B1220033) counterparts. rsc.orgrsc.org Tetramethylphosphonium iodide serves as a fundamental building block in this field.

This compound is a key precursor in the synthesis of various phosphonium-based ionic liquids. google.com It is typically prepared through the quaternization reaction of a phosphine (B1218219), such as trimethylphosphine (B1194731), with an alkyl halide like iodomethane (B122720). rsc.orggoogle.com

Once synthesized, this compound can be used to generate a wide array of other PILs through anion exchange (metathesis) reactions. This allows for the creation of PILs with specific anions tailored to desired applications, such as catalysis, electrochemistry, or separation processes. acs.orgresearchgate.net The phosphonium (B103445) cation imparts high thermal and chemical stability to the resulting ionic liquid, a desirable trait for many industrial processes. rsc.orgrsc.org For example, PILs produced from precursors like this compound can have very high melting points, in the range of 330–511 °C, and low halide impurity content, which improves their electrical properties. google.com

A notable application of phosphonium halide salts is their use as precursors for trihalide ionic liquids, which are powerful and non-volatile oxidizing agents. rsc.org A trihalide ionic liquid is formed by reacting a halide ionic liquid, such as one containing the tetramethylphosphonium cation and an iodide anion, with a molecular halogen (e.g., chlorine, bromine, or iodine). rsc.org This reaction forms a trihalide anion, such as trichloride (B1173362) ([Cl₃]⁻), tribromide ([Br₃]⁻), or dibromoiodide ([IBr₂]⁻). rsc.orgnih.gov

These trihalide ionic liquids are highly effective at dissolving a broad range of metals through an oxidative process, a key step in solvometallurgy and recycling. rsc.orgmdpi.com The negligible vapor pressure of the ionic liquid makes the entire process safer and more contained compared to traditional aqueous acid dissolution, which can release hazardous gases. rsc.org Phosphonium-based trihalide ILs have been successfully used to dissolve numerous metals, including precious metals, which is crucial for recovering them from spent materials like automotive catalysts. rsc.orgnih.gov

| Metal | Dissolution Status |

|---|---|

| Iron (Fe) | Dissolved |

| Copper (Cu) | Dissolved |

| Antimony (Sb) | Dissolved |

| Cobalt (Co) | Dissolved |

| Zinc (Zn) | Dissolved |

| Indium (In) | Dissolved |

| Gallium (Ga) | Dissolved |

| Bismuth (Bi) | Dissolved |

| Germanium (Ge) | Dissolved |

| Tin (Sn) | Dissolved |

| Palladium (Pd) | Dissolved |

| Gold (Au) | Dissolved |

| Platinum (Pt) | Not Dissolved |

| Rhodium (Rh) | Not Dissolved |

Poly(ionic liquid)s (PILs) are polymers where each monomer unit contains an ionic liquid moiety. These materials combine the unique properties of ionic liquids with the mechanical stability and processability of polymers, making them promising for applications like solid-state electrolytes, gas separation membranes, and sensors. researchgate.net

The choice of cation and anion in the repeating unit significantly affects the PIL's properties, including its ionic conductivity and electrochemical stability. researchgate.netresearchgate.net PILs based on phosphonium cations, which can be derived from precursors like this compound, are known for their distinct electrochemical characteristics. Compared to more common imidazolium-based PILs, phosphonium-based systems often exhibit a wider electrochemical stability window (ESW). encyclopedia.pub This means they can withstand higher voltages before decomposing, a critical advantage for high-energy electrochemical devices like batteries and supercapacitors. encyclopedia.pub

| Ionic Liquid Cation Type | Typical Ionic Conductivity (mS/cm at 25°C) | Relative Electrochemical Stability Window (ESW) |

|---|---|---|

| Imidazolium-based | ~1.5 - 4.5 | Moderate |

| Pyridinium-based | ~1.5 - 11.0 | Lower than Imidazolium |

| Phosphonium-based | Variable (can be lower than imidazolium) | Wider than Imidazolium |

Intercalation Chemistry and Hybrid Material Formation

The process of inserting guest molecules or ions into a host material with a layered structure is known as intercalation. This technique is pivotal in creating novel hybrid materials with tailored properties. This compound has been a subject of interest in this field, particularly in its interaction with layered silicates.

Intercalation into Layered Silicates (e.g., Vermiculite)

The intercalation of tetramethylphosphonium ([P(CH3)4]+ or TMP) cations into layered silicates like vermiculite (B1170534) has been demonstrated to significantly alter the host material's structural characteristics. In one study, vermiculite from Santa Olalla, Spain, was treated with a tetramethylphosphonium bromide solution at 70°C for three weeks to achieve intercalation. researchgate.net This process results in a TMP-exchanged vermiculite. researchgate.net The intercalation of TMP into vermiculite has been shown to improve the structural order of the clay crystals.

The use of organic cations like TMP is part of a broader area of study involving the intercalation of various organic molecules into clay minerals to create organo-clays. nih.gov These hybrid materials are noted for their potential as adsorbents. researchgate.net The process often involves exchanging the naturally occurring inorganic cations in the clay's interlayer space with organic cations. cambridge.org The properties of the resulting organoclay are influenced by factors such as the structure and charge of the surfactant used for intercalation. nih.gov

Structural Analysis of Tetramethylphosphonium-Exchanged Hybrid Materials

Detailed structural analysis of tetramethylphosphonium-exchanged vermiculite reveals significant changes at the atomic level. Single-crystal X-ray diffraction studies on TMP-exchanged vermiculite have shown that the material exhibits near-perfect three-dimensional stacking. researchgate.net

The crystal structure of TMP-exchanged vermiculite is characterized by the following cell parameters: a = 5.3492(8) Å, b = 9.266(2) Å, c = 14.505(6) Å, and β = 97.08(2)°, with a C2/m space group and a 1M polytype. researchgate.net Within the interlayer space, the phosphorus atoms of the TMP cations occupy two unique, partially occupied crystallographic sites. researchgate.net These phosphorus atoms are offset from the central plane of the interlayer by approximately 1.23 Å, creating two phosphorus-rich planes. researchgate.net This arrangement is primarily driven by electrostatic interactions between the positively charged TMP cations and the negatively charged basal oxygen atoms of the silicate (B1173343) layers, which arises from the substitution of aluminum for silicon in the tetrahedral sites. researchgate.net

The orientation of the intercalated TMP molecules is also influenced by packing constraints within the interlayer space. researchgate.net Interestingly, the intercalation of TMP affects the tetrahedral rotation angle (α) of the vermiculite's 2:1 layers, indicating that these layers are not merely rigid substrates but engage in dynamic interactions during the intercalation process. researchgate.net This contrasts with materials like tetramethylammonium (B1211777) (TMA)-exchanged vermiculite, where the TMA cation is offset from the center plane by 1.52 Å. doi.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 5.3492(8) |

| b (Å) | 9.266(2) |

| c (Å) | 14.505(6) |

| **β (°) ** | 97.08(2) |

| Polytype | 1M |

| Data sourced from a single-crystal X-ray refinement study. researchgate.net |

Crystal Engineering for Functional Materials

Crystal engineering focuses on the rational design and synthesis of crystalline solids with desired functionalities. core.ac.uk This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecular building blocks. rsc.org

Supramolecular Assembly and Non-Covalent Interactions

While detailed studies on the specific non-covalent interactions involving this compound are part of a broader investigation into supramolecular chemistry, the principles are well-established. jyu.fitdx.cat These interactions can include hydrogen bonding, van der Waals forces, and electrostatic interactions. acs.org For instance, in the crystal structure of tetramethylphosphonium fluoride (B91410), the fluoride ion is surrounded by three tetramethylphosphonium cations, forming six H···F contacts between 218 and 240 pm. acs.org The study of such interactions is crucial for understanding how to control the self-assembly process to create materials with specific properties. unipr.it Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often employed to understand the nature and strength of these non-covalent bonds. rsc.org

Design of Advanced Crystalline Architectures

The design of advanced crystalline architectures involves using molecular building blocks to create complex, functional solid-state structures. acs.org The tetramethylphosphonium cation has been utilized as a component in the design of such materials. acs.org For example, tetramethylphosphonium has been used in the formation of iodoplumbate structures. acs.org In one instance, combining this compound with lead(II) iodide in dimethyl sulfoxide (B87167) resulted in the formation of mustard-yellow crystals of [PMe4][PbI3]. acs.org

The structural characteristics of the tetramethylphosphonium cation, such as its tetrahedral geometry and P-C bond lengths (approximately 1.761(7) Å), are important considerations in the design of these crystalline materials. acs.org These parameters, along with the non-covalent interactions it can form, dictate the final three-dimensional structure and, consequently, the material's properties. acs.orgresearchgate.net The ability to create novel crystalline materials through the self-assembly of components like this compound opens up possibilities for developing new functional materials for various applications. weizmann.ac.ilusherbrooke.ca

| Parameter | Value | Comparison |

| P–C Bond Length (Å) | 1.761(7) | Comparable to tetramethylphosphonium fluoride (avg. 1.778(13) Å) |

| Cation Bond Angles (°) | 109.5(3) | Tetrahedral arrangement |

| Data from single-crystal X-ray diffraction of this compound. acs.orgresearchgate.net |

Computational and Theoretical Investigations of Tetramethylphosphonium Iodide Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on systems analogous to the tetramethylphosphonium cation, such as in tetramethylphosphonium borohydride, have provided valuable information on its structural and electronic properties.

In a DFT study on tetramethylphosphonium borohydride, the geometry of the [(CH3)4P]+ cation was optimized. nih.gov The calculations revealed a tetrahedral arrangement of the four methyl groups around the central phosphorus atom, consistent with experimental crystallographic data. nih.gov The calculated P-C bond lengths and C-P-C bond angles are in good agreement with experimental values, confirming the tetrahedral symmetry of the cation.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can elucidate the nature of the bonding within the cation. For the tetramethylphosphonium cation, NBO analysis would be expected to show strong covalent bonds between the phosphorus and carbon atoms, with a significant positive charge localized on the phosphorus atom and the surrounding methyl groups. This charge distribution is a key factor in the ionic nature of Tetramethylphosphonium iodide.

Table 1: Representative DFT Calculated Structural Parameters for the Tetramethylphosphonium Cation (from analogous systems) (Note: This data is representative and based on studies of similar tetramethylphosphonium salts, as direct DFT data for the iodide salt was not found in the reviewed literature.)

| Parameter | Calculated Value |

| P-C Bond Length | ~1.80 Å |

| C-H Bond Length | ~1.10 Å |

| C-P-C Bond Angle | ~109.5° |

| H-C-H Bond Angle | ~109.5° |

Molecular Dynamics Simulations for Interionic Interactions and Solvation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. While specific MD simulations focusing exclusively on this compound were not identified, extensive research on phosphonium-based ionic liquids (PILs) provides significant insights into the expected interionic interactions and solvation behavior. nsf.govucl.ac.uk

MD simulations of PILs reveal that the interactions between the phosphonium (B103445) cation and the counter-anion are primarily electrostatic in nature. The positively charged phosphorus center of the tetramethylphosphonium cation will have a strong attractive interaction with the negatively charged iodide anion. The radial distribution function (RDF) between the phosphorus atom and the iodide ion would be expected to show a sharp first peak at a short distance, indicating a high probability of finding an iodide ion in the first coordination shell of the cation.

The solvation of this compound in various solvents can also be investigated using MD simulations. In polar solvents like water, the simulation would likely show the formation of distinct solvation shells around both the cation and the anion. Water molecules would orient their oxygen atoms towards the phosphonium cation and their hydrogen atoms towards the iodide anion. In nonpolar solvents, the ions would tend to form ion pairs or larger aggregates due to the less effective shielding of the electrostatic interactions.

The dynamics of the ions, such as their diffusion coefficients, can also be calculated from MD simulations, providing information on the mobility of the tetramethylphosphonium and iodide ions in different environments.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, including DFT, are instrumental in elucidating the mechanisms of chemical reactions. For phosphonium iodide salts, these calculations have been used to understand their role in various chemical transformations. chinesechemsoc.org

One area where quantum chemical calculations have been applied is in understanding the photolysis of phosphonium iodide salts. researchgate.netrsc.org DFT calculations can be used to model the electronic transitions that occur upon absorption of light, leading to the cleavage of bonds and the formation of reactive intermediates. For example, in related systems, calculations have shown that the excitation of a charge-transfer complex between the phosphonium cation and the iodide anion can lead to the generation of radicals. chinesechemsoc.orgrsc.org

While a specific mechanistic study on this compound was not found, it is plausible that it could participate in similar photo-induced reactions. Quantum chemical calculations could be employed to investigate the feasibility of such reaction pathways, including the calculation of transition state energies and reaction energy profiles.

Another potential application of quantum chemical calculations is in understanding the thermal decomposition of this compound. By mapping the potential energy surface, it is possible to identify the lowest energy pathways for decomposition and the nature of the resulting products.

Theoretical Prediction of Material Properties and Interactions

Theoretical calculations can be used to predict a wide range of material properties for this compound. DFT calculations, for instance, can be used to predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure.

Furthermore, computational methods can predict bulk properties. For example, MD simulations, with appropriate force fields, can be used to estimate the density, viscosity, and ionic conductivity of molten this compound or its solutions. nsf.gov These predictions are valuable for understanding the potential applications of this salt as an electrolyte or in other materials science contexts.

The interaction of this compound with surfaces can also be modeled theoretically. This is relevant for applications in catalysis and surface modification. For example, DFT calculations could be used to investigate the adsorption energy and geometry of the tetramethylphosphonium and iodide ions on a given surface.

While specific predictive studies for this compound are not abundant in the literature, the theoretical frameworks and computational methodologies are well-established and could be readily applied to predict its properties and interactions, guiding future experimental work.

Chemical Transformations and Reaction Mechanisms Involving Tetramethylphosphonium Iodide

Formation and Reactivity of Phosphonium (B103445) Ylides from Tetramethylphosphonium Iodide

This compound is a key precursor for the generation of methylenetrimethylphosphine, a phosphorus ylide. The formation of this ylide is a fundamental process in organophosphorus chemistry, initiated by the deprotonation of the tetramethylphosphonium cation using a strong base. researchgate.net The acidity of the protons on the methyl groups attached to the phosphorus atom is low, necessitating the use of potent bases such as butyllithium (B86547) or sodium amide for effective proton abstraction. wikipedia.org

Research has quantified the carbon acidity of the tetramethylphosphonium cation, providing insight into the conditions required for ylide formation. researchgate.net

| Compound | pKa (in water) | Reference |

| Tetramethylphosphonium cation | 29.4 | researchgate.net |

| Trimethylsulfonium cation | 28.5 | researchgate.net |

The resulting ylide, methylenetrimethylphosphine, is a highly reactive intermediate commonly known as a Wittig reagent. wikipedia.org Its primary application is in the Wittig reaction, where it reacts with aldehydes and ketones to synthesize alkenes. This transformation is a cornerstone of organic synthesis for creating carbon-carbon double bonds. wikipedia.org The mechanistic pathway for the Wittig reaction involving such unstabilized ylides is understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.org This cycloaddition directly forms a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the final alkene product and trimethylphosphine (B1194731) oxide. wikipedia.org The ylides derived from this compound are strong bases and are sensitive to protic solvents like water and to oxygen. libretexts.org

Participation in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound and related quaternary phosphonium salts are valuable reagents in synthetic chemistry, facilitating the formation of both carbon-carbon and carbon-heteroatom bonds through various reaction types. chemicalbull.comumich.edu Their utility stems from their properties as alkylating agents and their ability to generate reactive intermediates for participation in radical and Mannich-type reactions. chemicalbull.comrsc.orgbeilstein-journals.org

Quaternary phosphonium salts, including this compound, can function as alkylating agents. chemicalbull.com In this role, they are capable of transferring one of their organic substituents—in this case, a methyl group—to a nucleophilic substrate. chemicalbull.com This process enables the formation of new carbon-carbon or carbon-heteroatom bonds. chemicalbull.com The general mechanism for alkylating agents involves the substitution of a hydrogen atom on the substrate with an alkyl group. nih.gov The reactivity of tetramethylphosphonium salts as methylating agents has been demonstrated in gas-phase reactions, highlighting their potential for substrate modification.

While not a typical radical precursor itself, the components of this compound can play significant roles in radical reactions. The Giese reaction, for example, involves the addition of a carbon-centered radical to an electron-deficient alkene to form a new carbon-carbon bond. organic-chemistry.orgunica.it The generation of the necessary alkyl radical often starts from an alkyl halide. organic-chemistry.org

The iodide anion from this compound can act as a nucleophilic catalyst in a Finkelstein-type reaction. It can convert less reactive alkyl chlorides or bromides into the corresponding alkyl iodides. stackexchange.com The resulting carbon-iodine bond is weaker and more readily undergoes homolytic cleavage to form the required alkyl radical, for instance, under photochemical conditions. organic-chemistry.orgresearchgate.net Furthermore, iodide ions can be oxidized via a single-electron transfer (SET) mechanism to generate an iodine radical, which can initiate or propagate a radical chain reaction. beilstein-journals.orgnih.gov In such scenarios, the tetramethylphosphonium cation primarily serves as a spectator counter-ion.

Phosphonium salts are known to participate in Mannich-type reactions, which are crucial for synthesizing β-amino carbonyl compounds. rsc.org While specific reports detailing the use of this compound as a catalyst are scarce, the general class of phosphonium salts is well-established in this area. For instance, bifunctional thiourea-phosphonium salts have been successfully employed as organocatalysts in enantioselective Mannich reactions. rsc.org

A related process is the phospha-Mannich reaction, which creates P-Csp³-N linkages by reacting a phosphine (B1218219), a carbonyl compound, and an amine. researchgate.net In these reactions, phosphonium salts like tetrakis(hydroxymethyl)phosphonium (B1206150) chloride often serve as the phosphorus source. researchgate.net The underlying principle involves the reactivity of the phosphonium scaffold in multi-component condensation reactions, a role that is characteristic of this class of compounds.

Reactivity with Metal Halides leading to Complex Formation

This compound readily reacts with various metal halides to form coordination complexes and extended solid-state structures. acs.org This reactivity has been particularly explored in the synthesis of phosphonium-templated hybrid organic-inorganic materials. acs.orgcore.ac.uk

A notable example is the reaction of this compound with lead(II) iodide. When heated in a solvent like dimethyl sulfoxide (B87167) (DMSO), these two components react to form a new crystalline material, [PMe₄][PbI₃]. acs.org

| Reactants | Conditions | Product | Reference |

| This compound, Lead(II) iodide | DMSO, 120 °C | [PMe₄][PbI₃] | acs.org |

In the resulting structure, the tetramethylphosphonium cation acts as a charge-balancing agent for an extended anionic network of lead iodide ([PbI₃]⁻) chains. acs.org These phosphonium-templated iodoplumbates exhibit significant thermal stability and are being investigated for their potential semiconductor properties. acs.org This complex formation is a general feature of phosphonium salts, which are widely used in coordination chemistry to generate novel materials with unique properties. The formation of such complexes occurs via a salt metathesis or ion exchange mechanism in solution. numberanalytics.com

Mechanistic Pathways of this compound in Chemical Processes

The chemical behavior of this compound is dictated by several distinct mechanistic pathways, depending on the reaction conditions and co-reagents.

Deprotonation to Ylide: The most fundamental pathway involves the abstraction of a methyl proton by a very strong base. researchgate.netlibretexts.org Given the high pKₐ of approximately 29.4 for the tetramethylphosphonium cation, this step requires a potent base to overcome the energy barrier for C-H bond cleavage, leading to the formation of the methylenetrimethylphosphine ylide. researchgate.net

Wittig Olefination: Once formed, the ylide engages in a Wittig reaction. The currently accepted mechanism for unstabilized ylides proceeds via a concerted [2+2] cycloaddition with a carbonyl partner, directly forming an oxaphosphetane intermediate without the intervention of a betaine (B1666868) species under lithium-free conditions. wikipedia.org This four-membered ring intermediate then collapses to furnish the alkene and trimethylphosphine oxide.

Nucleophilic Substitution (Alkylation): When acting as an alkylating agent, the presumed mechanism is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks one of the electrophilic methyl carbons, with trimethylphosphine serving as the leaving group. chemicalbull.com

Radical Reaction Involvement: In radical processes, the iodide anion is the key actor. Its mechanism can involve a nucleophilic attack on an alkyl halide to generate a more reactive radical precursor (Finkelstein reaction). stackexchange.com Alternatively, it can undergo single-electron transfer (SET) to form an iodine radical, which initiates subsequent radical events. nih.govnih.gov The phosphonium ion is typically a spectator in these pathways.

Complex Formation: The reaction with metal halides to form complexes follows a salt metathesis pathway. acs.orgnumberanalytics.com In solution, the constituent ions—tetramethylphosphonium, iodide, and the metal cation—rearrange to form a new, thermodynamically stable, and often less soluble, complex salt that precipitates or crystallizes. acs.org

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Strategies

The traditional synthesis of tetramethylphosphonium iodide involves the quaternization of trimethylphosphine (B1194731) with iodomethane (B122720). acs.orgnih.gov A reported facile and high-yield method involves reacting trimethylphosphine with iodomethane in toluene (B28343) at room temperature, which is a significant improvement over older, less convenient methods using reagents like calcium phosphide (B1233454). nih.govsmolecule.com However, the future of phosphonium (B103445) salt synthesis lies in developing more sophisticated, efficient, and sustainable strategies.

Emerging research directions include:

Photocatalytic Approaches: The use of light to mediate chemical reactions offers a green alternative to traditional thermal methods. Recent breakthroughs in iodide/phosphine-mediated photoredox radical transformations could be adapted for the synthesis of specific phosphonium salts. beilstein-journals.org For instance, the formation of photoactive charge transfer complexes between phosphonium salts and iodide anions under blue light irradiation generates organic radicals, opening new synthetic pathways. chinesechemsoc.org

Mechanochemical Synthesis: This solvent-free approach uses mechanical force to induce chemical reactions, aligning with the principles of green chemistry by reducing solvent waste. Exploring ball-milling techniques for the quaternization of phosphines could lead to highly efficient and environmentally friendly production of this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow system could streamline its industrial production.

Advanced Methodologies: Research into novel synthetic protocols for various phosphonium salts, such as aryne-mediated quaternization, umpolung strategies starting from phosphine (B1218219) oxides, and transition-metal-free C-P bond formation, could inspire new routes to this compound and its derivatives with unique functionalities. rsc.org For example, a method for preparing quaternary phosphonium salts from phosphine oxides via nucleophilic P-C bond formation has been reported, offering an alternative synthetic pathway. rsc.org

Exploration of New Material Applications

While this compound is used in phase-transfer catalysis and as a precursor for other organophosphorus compounds, its potential extends to advanced materials. smolecule.com Future research will likely focus on harnessing the unique properties of the tetramethylphosphonium cation in cutting-edge applications.

Key areas for exploration include:

Organic-Inorganic Hybrid Perovskites: this compound has been successfully used as a templating agent to synthesize phosphonium-templated iodoplumbates. acs.orgnih.gov These materials exhibit remarkable thermal stability and show promise as semiconductors. acs.orgnih.gov Future work could involve fine-tuning the organic cation to control the dimensionality and optoelectronic properties of these hybrid perovskites for applications in photovoltaics and solid-state lighting.

Energy Storage Systems: The iodide/triiodide redox couple is a key component in high-energy-density aqueous redox flow batteries. pnnl.govnih.gov this compound could be explored as an electrolyte additive or as the cation in novel ionic liquids for battery applications. Its role could be to enhance electrolyte stability, improve ion transport, or suppress dendrite formation in metal-anode batteries. pnnl.gov Research into tetrabutylphosphonium (B1682233) iodide has shown its utility in enhancing the stability and performance of perovskite solar cells, suggesting a similar potential for its tetramethyl counterpart.

Catalyst Supports and Systems: Phosphonium salts are used to create supported ionic liquid phases (SILPs) that can immobilize metal nanoparticle catalysts. d-nb.info However, the presence of iodide can sometimes poison catalyst active sites. d-nb.info Future research could focus on designing tetramethylphosphonium-based SILPs with different anions to optimize catalytic activity for specific reactions, such as selective hydrogenations or CO2 conversion. Functionalized phosphonium salts have also shown promise as bifunctional catalysts for the fixation of CO2 with epoxides. nih.gov

Functional Materials Precursor: this compound serves as a building block for creating customized ionic liquids by exchanging the iodide anion. smolecule.com This allows for the tailoring of properties like viscosity, thermal stability, and solvent miscibility for specific applications in separations, catalysis, and nanotechnology. smolecule.comgoogle.com

Advanced Characterization Techniques for In-Situ Studies

A comprehensive understanding of reaction mechanisms and material dynamics requires advanced characterization techniques that can probe systems under operational conditions. While standard techniques like NMR spectroscopy, X-ray diffraction, and thermogravimetric analysis provide valuable structural and thermal data for phosphonium salts, future research will increasingly rely on in-situ methods. acs.org

Emerging characterization paradigms include:

In-Situ Spectroscopy: Techniques like in-situ NMR and Raman spectroscopy can monitor the transformation of reactants and the formation of intermediates in real-time. This would be invaluable for optimizing novel synthetic strategies for this compound and understanding its role in catalytic cycles.

Electrochemical Transmission Electron Microscopy (EC-TEM): This powerful technique allows for the direct visualization of morphological and structural changes in materials at the nanoscale during electrochemical processes. For instance, EC-TEM has been used to observe the restructuring of copper catalysts in the presence of iodide during CO2 electroreduction. mpg.de A similar approach could elucidate how this compound influences electrode interfaces and material stability in energy storage devices.

Variable Temperature and High-Pressure Studies: Employing techniques like variable-temperature single-crystal X-ray diffraction and high-pressure spectroscopy can reveal phase transitions and structural dynamics. acs.org This is particularly relevant for understanding the behavior of tetramethylphosphonium-based materials like hybrid perovskites under different environmental conditions.

Deeper Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental investigation is a powerful paradigm for accelerating scientific discovery. In the context of this compound, this integration can provide deep molecular-level insights and guide the rational design of new materials and processes. rsc.orgunive.it

Future research will benefit from:

Density Functional Theory (DFT): DFT calculations are instrumental in predicting molecular properties such as electronic structure, charge distribution, and reaction energetics. For example, DFT has been used to rationalize the superior catalytic activity of phosphonium iodides over bromides in CO2 fixation by calculating the energy barriers for the reaction steps. nih.gov Future studies can apply DFT to screen new synthetic pathways, predict the properties of novel tetramethylphosphonium-based materials, and understand interactions at interfaces.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules and ions in solution or within a material matrix. rsc.org This can be used to investigate the solvation of this compound, its role as a phase-transfer catalyst, and the conformational flexibility of the cation, which influences the macroscopic properties of materials like ionic liquids. rsc.org

Quantitative Structure-Property Relationship (QSPR): QSPR models and other group-additivity methods can predict various physicochemical properties, such as viscosity and activity coefficients, based on molecular structure. mdpi.com Developing robust QSPR models for phosphonium salts can accelerate the screening of candidates for specific applications, reducing the need for extensive experimental work.

Feedback Loop Development: A key goal is to create a seamless feedback loop where computational predictions guide targeted experiments, and the resulting experimental data are used to refine and validate the computational models. This iterative process can significantly enhance the efficiency of designing materials with desired properties.

Environmental and Sustainability Aspects in Phosphonium Chemistry

As chemical manufacturing moves towards greater sustainability, the environmental impact of phosphonium compounds is under increasing scrutiny. acs.orgscirp.org The future of this compound and related compounds will depend on addressing key environmental and sustainability challenges.

Key focus areas include:

Biodegradability and Ecotoxicity: Many phosphonium-based ionic liquids are known to be poorly biodegradable and can exhibit aquatic toxicity. uniovi.esuni-muenchen.de A critical area of research is the "benign-by-design" approach to create new phosphonium salts with enhanced biodegradability without compromising their functional properties. researchgate.net This involves modifying the alkyl chains or the anion to include functionalities that are more susceptible to microbial degradation.

Life Cycle Assessment (LCA): Comprehensive LCAs are needed to evaluate the full environmental footprint of synthesizing and using this compound, from raw material extraction to end-of-life disposal. researchgate.netnih.gov This holistic assessment helps identify hotspots in the production chain where sustainability can be improved, for example, by using bio-based feedstocks or renewable energy.

Sustainable Synthesis and Solvents: The development of synthetic routes that align with the principles of green chemistry is paramount. acs.org This includes using bio-derived solvents like isopropanol, minimizing waste through high atom economy, and optimizing reactions to reduce energy consumption. acs.org The ultimate goal is to establish biorefinery concepts for the production of phosphonium salts from renewable resources. acs.org

Recyclability and Circular Economy: For applications in catalysis and separations, developing efficient methods for recycling and reusing this compound is crucial for economic viability and waste reduction. This involves designing processes where the phosphonium salt can be easily separated from the product stream and regenerated for subsequent cycles.

Q & A

Q. What are the common synthetic routes for preparing tetramethylphosphonium iodide, and what methodological considerations are critical for yield optimization?

this compound is typically synthesized via quaternization of trimethylphosphine with methyl iodide. Key methodological considerations include:

- Solvent selection : Tetrahydrofuran (THF) is commonly used due to its ability to dissolve both organic and inorganic reactants while stabilizing ionic intermediates .

- Stoichiometry and temperature : Maintaining a 1:1 molar ratio of reactants and conducting reactions at room temperature minimizes side reactions (e.g., over-alkylation) .

- Purification : Column chromatography with silica gel or alumina is recommended to isolate the product from unreacted precursors and salts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm methyl group integration and NMR to verify phosphonium center formation (expected δ ~25 ppm for tetraalkylphosphonium salts) .

- X-ray crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves the ionic lattice structure and confirms iodide counterion placement .

- Infrared (IR) spectroscopy : Peaks near 500–600 cm indicate P–C stretching vibrations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if dust is generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhaling vapors or aerosols .

- Spill management : Collect solid residues with a HEPA-filter vacuum and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data observed for this compound under varying experimental conditions?

- Controlled thermal analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N) and oxidative (O) atmospheres to differentiate decomposition pathways .

- Computational modeling : Density Functional Theory (DFT) simulations can predict decomposition intermediates and validate experimental mass spectrometry data .

Q. What strategies are recommended for optimizing the reaction conditions in the synthesis of this compound to minimize by-products?

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance ion pairing, reducing side reactions like P–C bond cleavage .

- Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate quaternization kinetics .